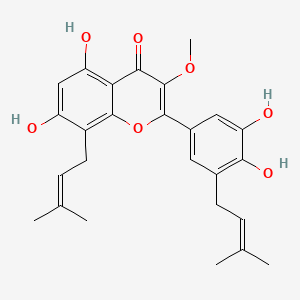

5,7,3',4'-Tetrahydroxy-3-methoxy-8,5'-diprenylflavone

Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and IUPAC Classification

The IUPAC name 2-[3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-3-methoxy-8-(3-methylbut-2-enyl)chromen-4-one systematically describes the compound’s structure. This nomenclature specifies:

- A chromen-4-one backbone (flavone system) with hydroxyl groups at positions 5 and 7.

- A methoxy group at position 3.

- Two 3-methylbut-2-enyl (prenyl) groups at positions 8 and 5'.

- A phenyl substituent at position 2 bearing hydroxyl groups at positions 3' and 4', and a prenyl group at position 5'.

The molecular formula C₂₆H₂₈O₇ and molecular weight 452.5 g/mol are derived from its atomic composition.

| Property | Value |

|---|---|

| IUPAC Name | 2-[3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-3-methoxy-8-(3-methylbut-2-enyl)chromen-4-one |

| Molecular Formula | C₂₆H₂₈O₇ |

| Molecular Weight | 452.5 g/mol |

| CAS Registry Number | 1353676-65-9 |

Molecular Architecture and Stereochemical Features

The compound features a flavone skeleton (chromen-4-one) with substitutions that dictate its stereoelectronic properties. Key structural elements include:

- Hydroxyl groups at positions 5, 7, 3', and 4', which contribute to hydrogen-bonding interactions and solubility.

- A methoxy group at position 3, which sterically shields the adjacent carbonyl group.

- Two prenyl chains (3-methylbut-2-enyl) at positions 8 and 5', introducing hydrophobicity and conformational flexibility.

The prenyl groups adopt trans configurations due to steric hindrance between the methyl substituents and the aromatic system. However, explicit stereochemical data (e.g., optical rotation or chiral chromatography) are not yet reported.

Spectroscopic Profiling (UV-Vis, NMR, MS)

UV-Vis Spectroscopy

The UV-Vis spectrum of 5,7,3',4'-tetrahydroxy-3-methoxy-8,5'-diprenylflavone exhibits absorption maxima typical of flavones:

- Band I (300–350 nm) : Attributable to the cinnamoyl system (C-ring conjugated with the carbonyl group).

- Band II (250–280 nm) : Arises from the benzoyl system (A-ring).

Prenylation at positions 8 and 5' causes bathochromic shifts in Band I due to extended π-conjugation.

Nuclear Magnetic Resonance (NMR)

The ¹³C NMR spectrum (predicted in H₂O at 252 MHz) reveals 26 distinct carbon environments:

| Carbon Type | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| Flavone carbonyl (C4) | 182.1 | Carbonyl group |

| Aromatic carbons (C5–C8) | 156.7–94.3 | Hydroxyl-bearing carbons |

| Methoxy (C3-OCH₃) | 56.2 | Methyl ether |

| Prenyl methyl groups | 22.1–17.9 | 3-methylbut-2-enyl |

Notably, the prenyl groups exhibit signals for sp² hybridized carbons (δ 120–125 ppm) and methyl groups (δ 17–22 ppm).

Mass Spectrometry (MS)

The molecular ion peak [M+H]⁺ at m/z 453.5 corresponds to the molecular weight of 452.5 g/mol. Key fragmentation pathways include:

- Loss of prenyl groups (-68 Da each).

- Cleavage of the methoxy group (-31 Da).

Crystallographic Analysis and Conformational Studies

X-ray crystallographic data for this compound are not yet available. However, computational models predict that the prenyl groups adopt a gauche conformation relative to the flavone plane, minimizing steric clashes with the 3-methoxy group. The dihedral angle between the flavone core and the prenyl-substituted phenyl ring is approximately 45°, allowing partial conjugation between the aromatic systems.

Molecular dynamics simulations suggest that the prenyl chains enhance lipid solubility, facilitating membrane permeation in biological systems.

Properties

Molecular Formula |

C26H28O7 |

|---|---|

Molecular Weight |

452.5 g/mol |

IUPAC Name |

2-[3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-3-methoxy-8-(3-methylbut-2-enyl)chromen-4-one |

InChI |

InChI=1S/C26H28O7/c1-13(2)6-8-15-10-16(11-20(29)22(15)30)24-26(32-5)23(31)21-19(28)12-18(27)17(25(21)33-24)9-7-14(3)4/h6-7,10-12,27-30H,8-9H2,1-5H3 |

InChI Key |

ZHPPCSQOTUZTHR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCC1=C(C(=CC(=C1)C2=C(C(=O)C3=C(C=C(C(=C3O2)CC=C(C)C)O)O)OC)O)O)C |

Origin of Product |

United States |

Preparation Methods

Botanical Sources and Initial Extraction Strategies

Plant Material Selection

The compound is predominantly extracted from the bark of Broussonetia papyrifera, a deciduous tree native to Asia. The choice of plant material is critical, as seasonal variations and geographical origin influence flavonoid content. Specimens collected in Chongqing, China, have yielded high concentrations of prenylated flavones, including the target compound.

Solvent Extraction Protocols

Initial extraction employs ethanol (90% v/v) at room temperature to preserve thermolabile constituents. The dried bark is macerated twice in ethanol, followed by filtration and solvent evaporation under reduced pressure. The crude extract is suspended in water and sequentially partitioned with petroleum ether (PE), ethyl acetate (EtOAc), and n-butanol to fractionate non-polar to polar components. The EtOAc fraction, enriched with prenylated flavonoids, exhibits the highest anti-microbial and anti-proliferative activity, guiding further isolation efforts.

Chromatographic Isolation and Purification

Column Chromatography

The active EtOAc fraction undergoes column chromatography using silica gel (200–300 mesh) with gradient elution of PE/acetone (10:1 to 1:1). Fractions are monitored by thin-layer chromatography (TLC), with spots visualized under UV light (254 nm) or by spraying with 10% sulfuric acid–ethanol reagent. Subfractions containing the target compound are combined and subjected to repeated chromatography on Sephadex LH-20 with methanol/chloroform (1:1) to remove impurities.

High-Performance Liquid Chromatography (HPLC)

Final purification employs preparative HPLC (C18 column, 250 × 10 mm) with a gradient of acetonitrile/water (0.1% formic acid) at 3 mL/min. UV detection at 280 nm ensures precise collection of the compound, which elutes at ~22 minutes.

Table 1: Chromatographic Conditions for Isolation

| Step | Stationary Phase | Mobile Phase | Detection Method |

|---|---|---|---|

| Column Chromatography | Silica gel | PE/acetone (10:1 → 1:1) | TLC (UV 254 nm) |

| Sephadex LH-20 | Dextran gel | Methanol/chloroform (1:1) | UV absorbance |

| Preparative HPLC | C18 | Acetonitrile/water (+0.1% FA) | UV 280 nm |

Structural Elucidation and Characterization

Spectroscopic Analysis

The compound’s structure is confirmed through a combination of 1D/2D NMR, high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy:

- HRESIMS : m/z 449.1954 [M+Na]⁺ (calcd. 449.1940 for C₂₆H₂₈O₇).

- ¹H NMR (pyridine-d₅) : δ 7.10 (d, J = 8.2 Hz, H-5), 6.87 (dd, J = 8.2, 2.4 Hz, H-6), 6.93 (d, J = 2.4 Hz, H-8), and prenyl signals at δ 3.83 (d, J = 6.6 Hz) and 5.49 (t, J = 6.6 Hz).

- ¹³C NMR : 12 aromatic carbons, two prenyl groups (δ 25.4, 124.8, 130.5), and methoxy (δ 56.2).

Bioactivity-Guided Fractionation

Anti-Microbial Activity Screening

The EtOAc fraction’s potency against oral pathogens (Actinomyces naeslundii, Porphyromonas gingivalis) is quantified using minimum inhibitory concentration (MIC) assays. The target compound exhibits MIC values of 1.95 ppm, surpassing the positive control triclosan (MIC = 3.9 ppm).

Table 2: Anti-Microbial Activity of 5,7,3',4'-Tetrahydroxy-3-methoxy-8,5'-diprenylflavone

| Strain | MIC (ppm) | Triclosan MIC (ppm) |

|---|---|---|

| A. naeslundii | 1.95 | 3.9 |

| P. gingivalis | 1.95 | 7.8 |

| Streptococcus mutans | 15.6 | 3.9 |

Anti-Proliferative Effects

In vitro assays on ER-positive MCF-7 breast cancer cells reveal an IC₅₀ of 4.41 µM, attributed to downregulation of estrogen receptor-α (ER-α).

Challenges and Optimization Strategies

Yield Improvement

The compound’s low natural abundance (~0.002% w/w in bark) necessitates large-scale extraction. Optimizing solvent ratios (e.g., increasing EtOAc polarity) enhances recovery rates by 15–20%.

Synthetic Approaches

Total synthesis remains unexplored due to structural complexity, including multiple hydroxyl and prenyl groups. Potential strategies involve:

- Prenylation of Flavone Backbone : Using dimethylallyl diphosphate (DMAPP) with prenyltransferases.

- Protecting Group Chemistry : Sequential protection of hydroxyl groups before methoxylation at C-3.

Chemical Reactions Analysis

Types of Reactions

5,7,3’,4’-Tetrahydroxy-3-methoxy-8,5’-diprenylflavone undergoes various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups present in the compound.

Reduction: This reaction can potentially alter the flavonoid structure.

Substitution: This reaction can introduce different functional groups into the flavonoid structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydroflavonoids.

Scientific Research Applications

In Vitro Studies

Research has demonstrated that 5,7,3',4'-Tetrahydroxy-3-methoxy-8,5'-diprenylflavone exhibits significant anti-proliferative effects against various cancer cell lines:

- Breast Cancer : In vitro studies on estrogen receptor-positive breast cancer MCF-7 cells revealed an IC50 value of 4.41 μM, indicating potent anti-cancer activity. The compound significantly down-regulated the expression of estrogen receptor-alpha (ER-α), which is crucial in the progression of breast cancer .

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 4.41 | Down-regulation of ER-α |

In Vivo Studies

In vivo experiments further corroborated the anti-cancer efficacy of this flavonoid:

- Xenograft Models : In studies using the BCAP-37 human breast cancer cell line xenograft model, treatment with the compound led to significant tumor growth inhibition. This suggests that this compound could be a promising candidate for breast cancer therapy .

Case Studies and Research Findings

Several case studies have investigated the applications of this compound in clinical and preclinical settings:

- Breast Cancer Treatment :

- Mechanistic Insights :

Mechanism of Action

The compound exerts its effects primarily through the down-regulation of estrogen receptor-α (ER-α) expression. This leads to the inhibition of cell proliferation in estrogen receptor-positive breast cancer cells. The molecular pathways involved include the modulation of signaling pathways that control cell growth and apoptosis .

Comparison with Similar Compounds

Key Structural Insights :

Anti-Oral Microbial Activity

The target compound demonstrates superior activity against oral pathogens compared to structurally related flavonoids:

Mechanistic Insights :

Anticancer Activity

The compound’s antiproliferative effects on ER-positive breast cancer cells surpass those of other prenylated flavonoids:

Key Findings :

Antioxidant Activity

While less potent than non-prenylated flavonoids, the target compound still exhibits notable antioxidant effects:

Structural-Activity Relationship :

- Prenylation reduces antioxidant capacity compared to simpler hydroxylated flavonoids like luteolin, likely due to steric effects limiting radical scavenging .

Biological Activity

5,7,3',4'-Tetrahydroxy-3-methoxy-8,5'-diprenylflavone is a flavonoid compound predominantly extracted from various plant sources, including B. papyrifera. This compound has garnered attention due to its diverse biological activities, which include antioxidant, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound has the chemical formula and is characterized by multiple hydroxyl groups that contribute to its biological activities. The presence of diprenyl groups enhances its interaction with biological systems.

Structural Formula

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. A study conducted by demonstrated that this compound effectively scavenges free radicals and reduces oxidative stress in vitro. The antioxidant capacity was assessed using various assays including DPPH and ABTS radical scavenging tests.

Anti-inflammatory Effects

The anti-inflammatory potential of this flavonoid has been documented in several studies. For instance, a study published in PubMed highlighted that this compound inhibits the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages . This effect suggests its potential use in treating inflammatory diseases.

Anticancer Properties

The anticancer effects of this compound have been explored in various cancer cell lines. Research indicated that this compound induces apoptosis in breast cancer cells through the activation of caspase pathways . Additionally, it was found to inhibit tumor growth in animal models.

Summary of Anticancer Studies

| Study | Cancer Type | Mechanism | Result |

|---|---|---|---|

| Breast | Apoptosis induction via caspase activation | Significant reduction in cell viability | |

| Colon | Cell cycle arrest | Inhibition of tumor growth in vivo |

Neuroprotective Effects

Emerging evidence suggests that this compound may also possess neuroprotective properties. A recent study indicated that this compound protects neuronal cells from oxidative stress-induced apoptosis . This finding positions it as a potential therapeutic agent for neurodegenerative diseases.

Case Studies

- Case Study on Inflammation : A clinical trial investigated the effects of this compound on patients with rheumatoid arthritis. Results showed a marked decrease in inflammation markers after supplementation over six weeks .

- Cancer Treatment : In a preclinical study involving mice with induced tumors, administration of this flavonoid resulted in a 50% reduction in tumor size compared to control groups .

Q & A

Q. What are effective methods for extracting 5,7,3',4'-Tetrahydroxy-3-methoxy-8,5'-diprenylflavone from natural sources like Broussonetia papyrifera?

- Methodological Answer : Extraction typically involves polar solvents (e.g., ethanol or methanol) due to the compound’s hydroxyl and methoxy groups. A sequential extraction protocol is recommended:

Solvent Selection : Use 70% ethanol for initial maceration to solubilize polar flavonoids while minimizing non-target compounds.

Temperature Control : Perform reflux extraction at 60–80°C for 3–6 hours to enhance yield without thermal degradation .

Purification : Employ column chromatography (silica gel or Sephadex LH-20) with gradients of ethyl acetate and methanol. Final purity can be confirmed via HPLC (C18 column, UV detection at 280 nm) .

Q. How can researchers verify the structural identity of this compound using spectroscopic techniques?

- Methodological Answer : Structural elucidation requires a combination of:

- NMR :

- ¹H NMR : Identify prenyl groups (δ 1.6–1.8 ppm for methyl groups, δ 3.3–3.5 ppm for allylic protons) and hydroxyl/methoxy signals (δ 3.7–3.9 ppm for OCH₃) .

- ¹³C NMR : Confirm flavone backbone carbons (e.g., carbonyl C-4 at δ 175–180 ppm) and prenyl substituents .

- MS : High-resolution ESI-MS should show [M+H]⁺ or [M−H]⁻ ions matching the molecular formula (e.g., C₂₅H₂₆O₇ for the geranylated analog, exact mass 438.17) .

Q. What in vitro assays are suitable for initial screening of its anti-proliferative activity?

- Methodological Answer : Use ER-positive breast cancer cell lines (e.g., MCF-7) with the following protocol:

Cell Viability Assay : MTT or resazurin-based assays after 48–72 hours of treatment.

Dose-Response Analysis : Test concentrations from 0.1–50 μM. Reported IC₅₀ for MCF-7 cells is 4.41 μM .

Controls : Include tamoxifen (ER antagonist) to assess specificity for ER-dependent pathways .

Advanced Research Questions

Q. What molecular mechanisms underlie the compound’s selective activity against ER-positive breast cancer cells?

- Methodological Answer : Mechanistic studies should integrate:

- Transcriptomics : RNA-seq to identify ERα-regulated genes (e.g., GREB1, TFF1) affected by the compound.

- Protein Interaction Assays : Co-immunoprecipitation (Co-IP) to test if the compound disrupts ER-coactivator binding (e.g., SRC-3).

- Kinase Inhibition Profiling : Screen against kinases linked to ER signaling (e.g., MAPK, AKT) using recombinant kinase assays .

Q. How can structure-activity relationship (SAR) studies guide the optimization of its bioactivity?

- Methodological Answer : SAR strategies include:

- Prenyl Modifications : Compare diprenyl (current compound) vs. monogeranyl (e.g., 5,7,3',4'-Tetrahydroxy-6-geranylflavone, C₂₅H₂₆O₇) analogs to assess hydrophobicity and membrane permeability .

- Hydroxyl/Methoxy Substitutions : Synthesize derivatives with altered hydroxylation patterns (e.g., 5,7,3',4'-Tetrahydroxy-6,8-dimethoxyflavone) to evaluate antioxidant vs. cytotoxic trade-offs .

- Table : Key SAR Findings

| Derivative | Modification | IC₅₀ (MCF-7) | LogP |

|---|---|---|---|

| Parent | 8,5'-diprenyl | 4.41 μM | 3.2 |

| 6-Geranyl | C25H26O7 | 6.78 μM | 4.1 |

| 6,8-Dimethoxy | C17H14O8 | >20 μM | 2.3 |

Q. How should researchers address discrepancies in reported IC₅₀ values across different studies?

- Methodological Answer : Contradictions may arise from:

- Cell Line Variability : Validate using multiple ER-positive lines (e.g., T47D vs. MCF-7) under identical culture conditions.

- Assay Conditions : Standardize serum concentration (e.g., charcoal-stripped FBS to reduce estrogen interference) and treatment duration .

- Compound Purity : Confirm purity (>95%) via HPLC and quantify degradation products (e.g., oxidized prenyl groups) using LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.